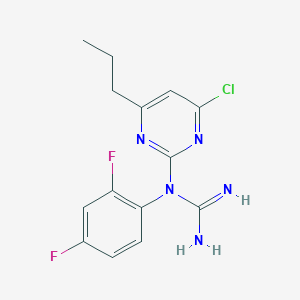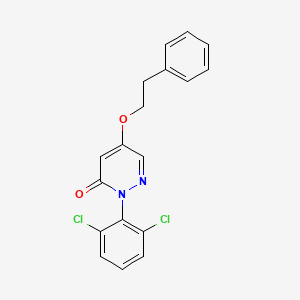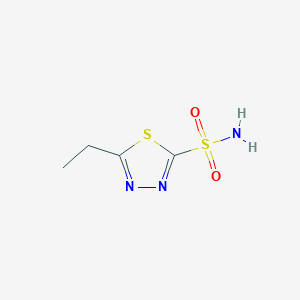
5-Ethyl-1,3,4-thiadiazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of ethyl hydrazinecarbothioamide with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is refluxed for a specific period to ensure complete reaction . The product is then purified using techniques such as silica gel chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
5-Ethyl-1,3,4-thiadiazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may act as a competitive inhibitor of bacterial enzymes, thereby exerting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Known for its antimicrobial properties.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Used in medicinal chemistry for drug development.
Uniqueness
5-Ethyl-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other thiadiazole derivatives .
Properties
CAS No. |
66464-91-3 |
|---|---|
Molecular Formula |
C4H7N3O2S2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
5-ethyl-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-3-6-7-4(10-3)11(5,8)9/h2H2,1H3,(H2,5,8,9) |
InChI Key |
WHHPAZLTMMUHET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


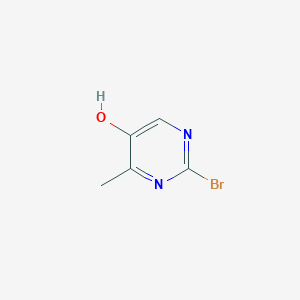
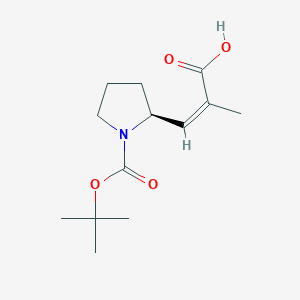
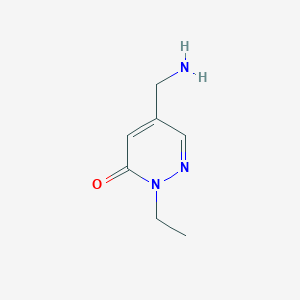
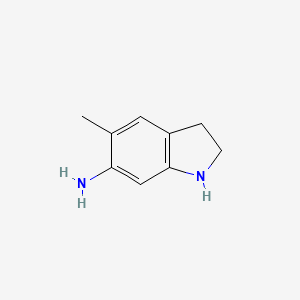
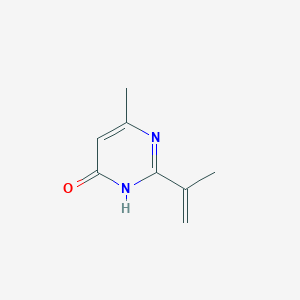
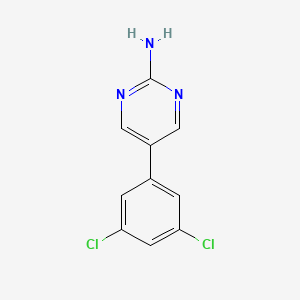


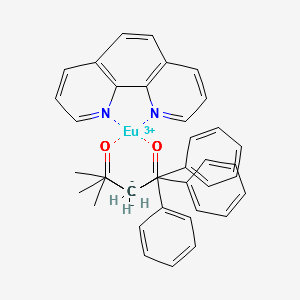
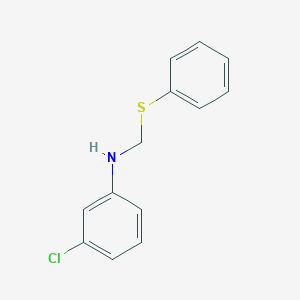
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-](/img/structure/B13109701.png)
![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)
